

# Unraveling the Emissive Behavior of Dmac-trz Conformers: A Comparative Guide

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## Compound of Interest

Compound Name: Dmac-trz

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For researchers and professionals in materials science and drug development, understanding the intricate relationship between molecular conformation and photophysical properties is paramount. This guide provides a detailed analysis of the conformers of the thermally activated delayed fluorescence (TADF) emitter, 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (**Dmac-trz**), and their profound impact on its emission characteristics. Through a synthesis of experimental data and theoretical insights, we compare the distinct behaviors of its quasi-axial (QA) and quasi-equatorial (QE) conformers, offering a valuable resource for the rational design of advanced TADF materials.

Recent investigations have revealed that **Dmac-trz**, a molecule not initially thought to exhibit conformational isomerism, co-exists as two distinct conformers: a quasi-axial (QA) and a quasi-equatorial (QE) form.<sup>[1][2][3]</sup> This discovery has been crucial in explaining some of the previously misunderstood photophysical behaviors of this widely used green TADF emitter. The two conformers possess unique ground and excited state geometries, leading to significantly different emission properties. The well-documented green emission of **Dmac-trz** is primarily attributed to the QE conformer, while the QA conformer exhibits distinct characteristics due to its higher local excited state character.<sup>[3][4]</sup> The presence of even a minor population of the QA conformer can have a disproportionately large effect on the overall emission profile and efficiency of **Dmac-trz**-based devices.<sup>[1][2][3]</sup>

## Comparative Analysis of Dmac-trz Conformer Emission Properties

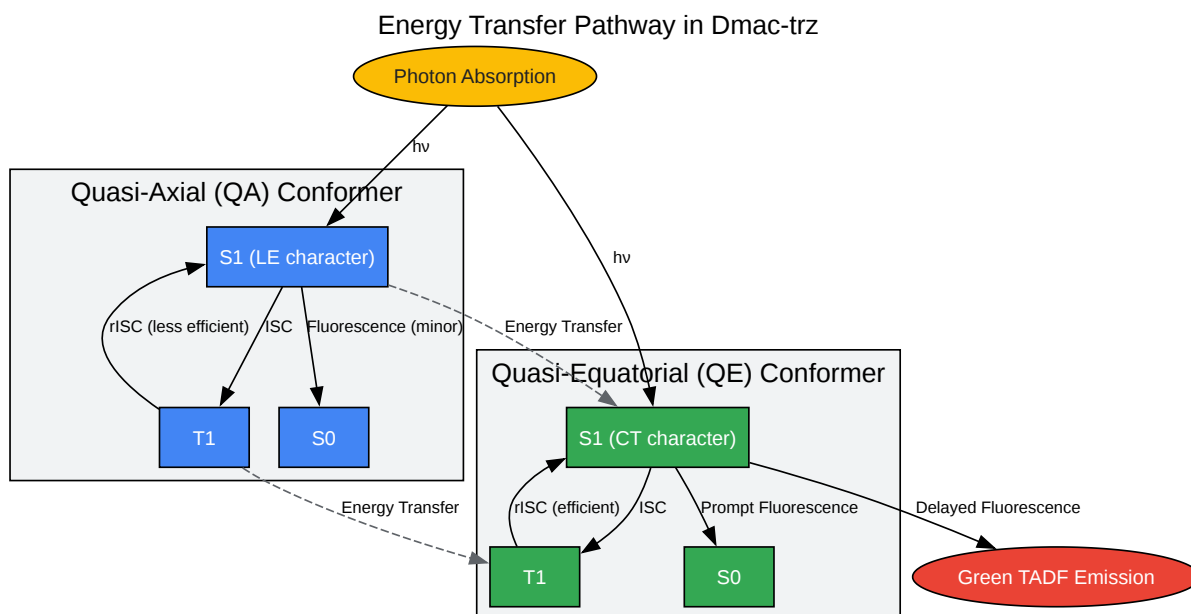
The photophysical characteristics of the QA and QE conformers of **Dmac-trz** are markedly different, influencing the overall emission spectrum, quantum yield, and excited-state dynamics of the material. The following table summarizes key quantitative data gathered from various experimental and computational studies.

Property	Quasi-Axial (QA) Conformer	Quasi-Equatorial (QE) Conformer	Alternative TADF Emitter (DMAC-py-TRZ)
Emission Wavelength ( $\lambda_{em}$ )	Higher energy (blue-shifted) emission	Lower energy (green) emission, ~500 nm in mCBPCN films[4]	539 nm (in Toluene)[4]
Photoluminescence Quantum Yield (PLQY)	Lower (relative population is small)	High, up to 90% in 8 wt% doped mCPCN film[5]	58% (in Toluene)[4]
Excited State Lifetime ( $\tau$ )	Short-lived excited state	Longer delayed fluorescence lifetime	Prompt: 44.0 ns, Delayed: 1.5 $\mu$ s (in Toluene)[6]
Singlet-Triplet Energy Gap ( $\Delta E_{ST}$ )	Larger $\Delta E_{ST}$	Small $\Delta E_{ST}$ , facilitating efficient TADF	-
Nature of Excited State	High local excited state (LE) character[1][2][3]	Predominantly charge-transfer (CT) character[7]	Bent and Orthogonal Conformers
Relative Population	Small, but has a disproportionate effect[1][2][3]	Major conformer	-

## The Interplay of Conformers and Emission Pathway

The co-existence of QA and QE conformers introduces complex photophysical processes, including energy transfer between the two forms. The QA conformer, with its higher energy excited state, can act as an energy donor, transferring energy to the lower-energy QE

conformer. This process is highly dependent on the host matrix and the concentration of the emitter.<sup>[1][2][3]</sup>



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Energy transfer between **Dmac-trz** conformers.

## Experimental Protocols

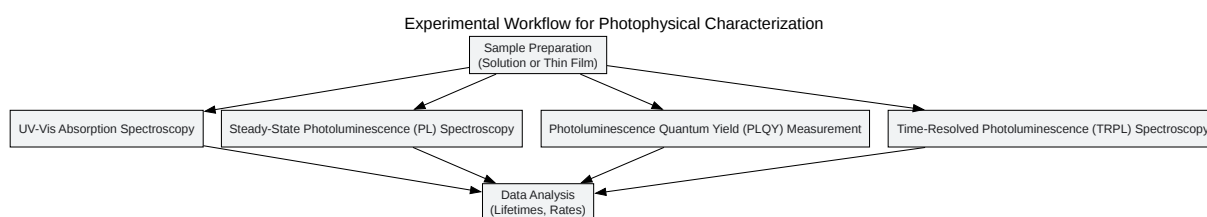
The characterization of **Dmac-trz** conformers and their photophysical properties involves a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling.

## Synthesis of Dmac-trz

**Dmac-trz** is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 9,9-dimethyl-9,10-dihydroacridine and 2-chloro-4,6-diphenyl-1,3,5-triazine. The resulting product is then purified by column chromatography. A similar procedure can be followed for the synthesis of **Dmac-trz** based polymers, often involving a Suzuki-Miyaura cross-coupling reaction.[8]

## Photophysical Measurements

A comprehensive understanding of the emission properties is achieved through the following experimental workflow:



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Workflow for photophysical characterization.

- **Steady-State Spectroscopy:** Absorption and emission spectra are recorded using a standard UV-Vis spectrophotometer and a spectrofluorometer, respectively. These measurements provide initial information about the electronic transitions and the emission color.
- **Photoluminescence Quantum Yield (PLQY):** The PLQY is determined using an integrating sphere to measure the ratio of emitted to absorbed photons. This is a critical parameter for assessing the efficiency of the emitter.
- **Time-Resolved Photoluminescence (TRPL) Spectroscopy:** TRPL measurements are performed using techniques like time-correlated single-photon counting (TCSPC) or streak

cameras. These experiments provide insights into the excited-state dynamics, allowing for the determination of prompt and delayed fluorescence lifetimes. Temperature-dependent TRPL measurements are also crucial to confirm the TADF mechanism.[2][9]

## Computational Details

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are instrumental in understanding the geometries and electronic properties of the different conformers.[1][3]

- **Geometry Optimization:** The ground state geometries of the QA and QE conformers are optimized to find their minimum energy structures.
- **Excited State Calculations:** TD-DFT is then used to calculate the energies of the singlet and triplet excited states, the singlet-triplet energy gap ( $\Delta E_{ST}$ ), and the oscillator strengths of the transitions. These calculations provide a theoretical framework for interpreting the experimental results.

## Conclusion

The discovery and characterization of the quasi-axial and quasi-equatorial conformers of **Dmac-trz** have significantly advanced our understanding of its photophysical behavior. The distinct properties of these conformers, particularly their different excited state characters and energy levels, govern the overall emission characteristics of this important TADF material. The interplay between the QA and QE conformers, including energy transfer processes, highlights the critical role of conformational control in the design of highly efficient OLED emitters. By leveraging the detailed experimental and computational methodologies outlined in this guide, researchers can further explore and exploit the conformational landscape of TADF molecules to develop next-generation materials for optoelectronic applications.

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